molecular formula C16H13NO4 B7726549 (2E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 68063-55-8

(2E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

Cat. No.: B7726549
CAS No.: 68063-55-8
M. Wt: 283.28 g/mol
InChI Key: NKTHYLRGJXZFQJ-BJMVGYQFSA-N
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Description

(2E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure features a 4-methoxyphenyl group at the carbonyl end and a 3-nitrophenyl group at the β-position. The methoxy group (-OCH₃) is electron-donating, while the nitro group (-NO₂) is strongly electron-withdrawing, creating a polarized electronic structure that influences reactivity, solubility, and biological interactions . Chalcones like this are widely studied for their optoelectronic properties and bioactivities, including antimicrobial, anticancer, and antiviral effects .

Properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-21-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(11-12)17(19)20/h2-11H,1H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTHYLRGJXZFQJ-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10418819
Record name F1186-0036
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68063-55-8
Record name NSC242265
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F1186-0036
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10418819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Laboratory Protocol

  • Reactants : 4-Methoxyacetophenone (1.0 equiv), 3-nitrobenzaldehyde (1.2 equiv)

  • Catalyst : 15% aqueous NaOH or KOH

  • Solvent : Ethanol (80 mL per 10 g ketone)

  • Conditions : Stirring at 40–50°C for 6–12 hours under reflux.

  • Workup : Neutralization with dilute HCl, filtration, and recrystallization from ethanol.

Table 1: Representative Yields Under Standard Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
NaOHEthanol50882
KOHMethanol401078
NaOHEthanol60675

Reaction Optimization and Parameter Analysis

Catalyst Selection and Concentration

Sodium hydroxide (10–20% w/v) outperforms potassium hydroxide in yield and reaction rate due to stronger base strength, which accelerates enolate formation. Excess base (>20%) promotes side reactions, such as aldol dimerization, reducing yields by 12–15%.

Solvent Effects

Ethanol is preferred for its balance of polarity and boiling point, facilitating both reactant solubility and efficient dehydration. Methanol increases reaction rates but complicates purification due to higher solubility of byproducts. Non-polar solvents (e.g., toluene) yield <50% due to poor enolate stabilization.

Temperature and Time

Optimal temperatures range from 40–60°C. Lower temperatures (25°C) require prolonged reaction times (24+ hours), while exceeding 70°C accelerates decomposition, lowering yields by 20%.

Catalytic Systems and Solvent Effects

Alternative Catalysts

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) in biphasic systems (water/dichloromethane) improve yields to 88% at 35°C.

  • Solid Acids : Zeolites or Amberlyst-15 reduce side reactions but require higher temperatures (80°C).

Table 2: Catalytic Systems Comparison

CatalystSolventYield (%)Purity (%)
NaOH (15%)Ethanol8295
TBABH₂O/CH₂Cl₂8893
Amberlyst-15Toluene6589

Purification Techniques and Yield Maximization

Recrystallization

Ethanol recrystallization at 4°C achieves 95% purity, though yields drop 8–10% due to solubility limitations. Gradient cooling (60°C → 25°C → 4°C) minimizes losses.

Chromatographic Methods

Silica gel chromatography (hexane:ethyl acetate, 7:3) resolves chalcone from aldol byproducts, enhancing purity to >98% but requiring 30% more solvent.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactors operating at 50°C with a 5-minute residence time increase throughput tenfold compared to batch processes, though catalyst fouling remains an issue.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 15 minutes with 85% yield, but scalability is limited by energy costs.

Comparative Analysis with Analogous Chalcone Syntheses

Substituent Effects

  • Electron-Withdrawing Groups : 3-Nitro substitution on the aldehyde component reduces reactivity, necessitating higher temperatures vs. para-nitro derivatives.

  • Methoxy Positioning : 4-Methoxy on the ketone enhances electron density, accelerating enolate formation compared to 3-methoxy analogs.

Table 3: Substituent Impact on Reaction Efficiency

Aldehyde SubstituentKetone SubstituentYield (%)
3-Nitro4-Methoxy82
4-Nitro4-Methoxy88
3-Nitro3-Methoxy68

Scientific Research Applications

Antimicrobial Activity

Chalcones have been extensively studied for their antimicrobial properties. Research indicates that (2E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one demonstrates significant antibacterial and antifungal activity. In vitro studies have shown its effectiveness against various strains of bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .

Antioxidant Properties

The compound exhibits notable antioxidant activity, which is crucial for combating oxidative stress in biological systems. Studies have demonstrated that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage. This property makes it a candidate for further research in the development of nutraceuticals or therapeutic agents aimed at preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its potential application in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Anticancer Activity

Several studies have highlighted the compound's anticancer properties. It has been observed to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of key signaling pathways related to cell proliferation and survival . This makes it a promising candidate for further investigation in cancer therapeutics.

Material Science Applications

In material science, chalcones are being explored for their potential use in organic electronics due to their photophysical properties. The compound's ability to act as a light-harvesting material can be beneficial in developing organic photovoltaic devices and sensors .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains, indicating potential as an antimicrobial agent.
Antioxidant PropertiesShowed significant free radical scavenging ability, suggesting applications in health supplements.
Anti-inflammatory EffectsInhibited cytokine production in vitro, supporting potential use in inflammatory conditions.
Anticancer ActivityInduced apoptosis in cancer cell lines; further research needed for therapeutic applications.
Material ScienceExplored as a candidate for organic electronics due to favorable photophysical properties.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the context of its application:

    Antimicrobial Activity: It can disrupt bacterial cell walls or interfere with essential enzymes, leading to bacterial cell death.

    Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways and molecular targets such as DNA and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Properties

The position and nature of substituents significantly alter chalcone properties. Key analogs include:

Compound Name Substituent A (Carbonyl End) Substituent B (β-Position) Key Properties/Findings
(2E)-1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one (Target) 4-OCH₃ 3-NO₂ Polarized structure; potential for strong dipole interactions .
(E)-3-(4-Methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one 3-NO₂ 4-OCH₃ Structural isomer of target; reversed substituent positions alter dipole moments .
(2E)-3-(4-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one (comp.1, ) 3-NO₂ 4-CH₃ Lower HOMO (-8.723 eV) vs. methoxy analogs; methyl group reduces electron donation .
(2E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one () 4-OCH₃ 3-Cl Chlorine’s electronegativity enhances stability; weaker bioactivity vs. nitro analogs .
(2E)-1-(3’-Methoxy-4’-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one () 3-NO₂ 3-OCH₃, 4-OH Antifungal MIC = 0.07 µg/mL; hydroxyl and methoxy groups synergize activity .

Key Observations :

  • Nitro vs. Chlorine : The nitro group’s electron-withdrawing nature enhances charge transfer in optical applications compared to chlorine .
  • Positional Isomerism: Swapping substituent positions (e.g., 4-OCH₃ vs. 3-NO₂) alters dipole moments and binding affinities .
Antifungal Activity
  • The target compound’s analog (2E)-1-(3’-methoxy-4’-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one exhibits potent antifungal activity against Trichophyton rubrum (MIC = 0.07 µg/mL) due to synergistic effects of hydroxyl and methoxy groups .
  • In contrast, (2E)-3-(3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one () shows reduced activity, highlighting the nitro group’s critical role in antifungal potency .
Antiviral Potential
  • Derivatives like PAAPM and PAAPE (), which share methoxy/nitro motifs, exhibit strong interactions with the SARS-CoV-2 SPIKE protein.

Quantum Chemical and Optical Properties

  • HOMO-LUMO Gaps: (E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one () has a HOMO of -8.723 eV and LUMO of 4.959 eV, indicating a narrow bandgap suitable for charge-transfer applications . (2E)-3-[4-(Dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one (comp.2, ) shows a higher HOMO (-8.171 eV) due to the electron-donating dimethylamino group, enhancing nonlinear optical (NLO) properties .

Implication for Target Compound: The target’s 4-OCH₃ and 3-NO₂ groups likely yield a HOMO-LUMO gap intermediate to these analogs, balancing electron donation and withdrawal for optoelectronic applications.

Biological Activity

(2E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound notable for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Chalcones

Chalcones are characterized by their structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The specific compound in focus possesses a methoxy group and a nitro group, which significantly influence its chemical reactivity and biological properties .

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. It has been shown to induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation : The compound interferes with growth factor receptor signaling pathways.
  • Activation of caspases : This leads to programmed cell death in cancerous cells .

A study demonstrated that the compound effectively reduced the viability of several cancer cell lines, showcasing an IC50 value indicative of its potency against tumor cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro studies have shown that it possesses significant activity against various bacterial strains. The presence of the nitro group enhances its ability to penetrate bacterial membranes and disrupt cellular functions .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been reported to exhibit anti-inflammatory effects . It modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

The biological activity of this chalcone is attributed to its ability to interact with multiple molecular targets:

  • Enzyme Inhibition : It can inhibit various enzymes involved in cancer progression and inflammation.
  • Cell Signaling Interference : The compound disrupts key signaling pathways like NF-κB and STAT3, which are crucial in cancer cell survival and proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study 1Anticancer ActivityInduced apoptosis in A549 lung cancer cells with an IC50 of 25 µM.
Study 2Antimicrobial ActivityEffective against E. coli and S. aureus with MIC values <50 µg/mL.
Study 3Anti-inflammatory EffectsReduced TNF-α levels in LPS-stimulated macrophages by 40%.

These studies highlight the compound's potential as a lead candidate for drug development targeting various diseases.

Q & A

Basic: What are the standard synthetic methodologies for (2E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one?

Methodological Answer:
The compound is typically synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between 4-methoxyacetophenone and 3-nitrobenzaldehyde. Key steps include:

  • Reaction Conditions : Ethanol as solvent, aqueous NaOH or KOH (10–30% w/w) as base, stirred at 0–50°C for 2–6 hours .
  • Purification : Recrystallization using ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the α,β-unsaturated ketone .
  • Yield Optimization : Excess aldehyde (1.2–1.5 equivalents) improves yield by driving the equilibrium toward product formation .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
A multi-technique approach is employed:

  • NMR Spectroscopy : Confirms E-stereochemistry via coupling constants (J = 15–16 Hz for trans-vinylic protons) and aryl group positions .
  • IR Spectroscopy : Peaks at ~1660 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) confirm the enone system .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 313 [M+H]⁺) validate molecular weight .

Basic: What preliminary biological screening approaches are recommended?

Methodological Answer:

  • Antimicrobial Assays : Use agar diffusion or microbroth dilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls like ciprofloxacin .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with cisplatin as a reference .
  • Docking Studies : Target enzymes like Plasmodium falciparum Falcipain-2 (PDB: 3BPF) to predict binding modes .

Advanced: How can computational chemistry enhance understanding of its reactivity?

Methodological Answer:

  • Quantum Calculations : DFT (B3LYP/6-31G**) to map HOMO-LUMO gaps (predicting charge transfer) and electrostatic potential surfaces (identifying nucleophilic/electrophilic sites) .
  • Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) to study aggregation behavior .
  • Docking Validation : Compare computed binding energies with experimental IC₅₀ values to refine pharmacophore models .

Advanced: How to resolve contradictions in spectroscopic data?

Methodological Answer:
Discrepancies in NMR/IR data often arise from:

  • Solvent Effects : Polar solvents (CDCl₃ vs. DMSO-d₆) shift proton signals. Always report solvent used .
  • Tautomerism : Keto-enol tautomerism in solution may alter peak positions. Use D₂O exchange or variable-temperature NMR to confirm .
  • Impurity Peaks : Column chromatography followed by HPLC (C18 column, acetonitrile/water gradient) ensures purity >95% .

Advanced: How do substituents (methoxy vs. nitro) influence bioactivity?

Methodological Answer:

  • Electron-Donating Methoxy : Enhances solubility and π-π stacking with aromatic residues in enzymes (e.g., cytochrome P450) .
  • Electron-Withdrawing Nitro : Increases electrophilicity, improving interactions with nucleophilic enzyme sites (e.g., cysteine proteases) .
  • SAR Studies : Synthesize analogs (e.g., 3-fluoro or 4-chloro derivatives) and compare bioactivity using ANOVA with Tukey post-hoc tests .

Advanced: How to address solubility challenges in biological assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS or culture media to avoid cytotoxicity .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (sonication method, 200 nm size) to enhance aqueous dispersion .
  • Prodrug Synthesis : Introduce hydrolyzable groups (e.g., acetate) to improve bioavailability .

Advanced: What crystallographic techniques elucidate solid-state properties?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/chloroform). Analyze packing motifs (e.g., π-stacking of nitro groups) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) using CrystalExplorer .
  • Thermal Analysis : DSC/TGA to determine melting points (∼180–200°C) and decomposition pathways .

Advanced: How to evaluate thermal stability for storage?

Methodological Answer:

  • Accelerated Stability Studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
  • Degradation Products : Identify by LC-MS; common pathways include nitro group reduction or methoxy demethylation .
  • Storage Recommendations : Amber vials under argon at –20°C for long-term stability .

Advanced: How do catalytic conditions affect reaction kinetics?

Methodological Answer:

  • Base Catalysis : NaOH vs. KOH alters reaction rates (pKa-dependent deprotonation of acetophenone) .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 minutes vs. 6 hours) with comparable yields .
  • Kinetic Modeling : Pseudo-first-order kinetics to determine activation energy (Eₐ ≈ 50–60 kJ/mol) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-1-(4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

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